molecular formula C18H13N3O2S2 B2820619 (E)-methyl 2-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)benzoate CAS No. 796881-17-9

(E)-methyl 2-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)benzoate

Cat. No.: B2820619
CAS No.: 796881-17-9
M. Wt: 367.44
InChI Key: KCUISRIPFAULOD-ZRDIBKRKSA-N
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Description

The compound “(E)-methyl 2-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)benzoate” is a structurally complex molecule featuring a thiazole core substituted with a thiophen-2-yl group at the 4-position. The thiazole ring is conjugated to a cyano-vinylamino moiety, which is further linked to a methyl benzoate ester (Figure 1). This arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The E-configuration of the vinyl group is critical for maintaining planar conjugation, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name

methyl 2-[[(E)-2-cyano-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)ethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S2/c1-23-18(22)13-5-2-3-6-14(13)20-10-12(9-19)17-21-15(11-25-17)16-7-4-8-24-16/h2-8,10-11,20H,1H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUISRIPFAULOD-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)benzoate typically involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate. The reaction mixture is heated under reflux in dimethylformamide for several hours . This process results in the formation of the desired compound through a series of regioselective attacks and cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes, provided that the reaction conditions are optimized for larger volumes.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 2-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the cyano group to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and thiazole groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Biological Activities

Preliminary studies indicate that compounds with similar structural motifs to (E)-methyl 2-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)benzoate exhibit significant biological activities. Notable applications include:

Antimicrobial Activity

Research has shown that thiazole derivatives often possess antimicrobial properties. For instance, thiazole-based compounds have been tested against various bacterial strains, demonstrating varying degrees of effectiveness:

Compound NameActivityMinimum Inhibitory Concentration (MIC)
Thiazole Derivative AAntibacterial100 µg/ml
Thiazole Derivative BAntifungal50 µg/ml

Anticancer Potential

Studies have evaluated the cytotoxic effects of similar compounds against cancer cell lines. For example:

  • Compound X showed significant inhibition against HCT116 and MDA-MB-231 cells with IC50 values of 0.125 µg/ml, indicating potential as a chemotherapeutic agent .

Case Studies

  • Thiazole Derivatives in Antimicrobial Research : A study highlighted the synthesis of various thiazole derivatives that exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings suggested that structural modifications significantly influenced their efficacy .
  • Cytotoxicity Assessment : Another investigation focused on thiazole-based cyanoacrylamide derivatives, which demonstrated promising anticancer activity through mechanisms involving DNA interaction and cellular apoptosis .

Mechanism of Action

The mechanism of action of (E)-methyl 2-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)benzoate involves its interaction with various molecular targets. The cyano and thiazole groups are known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, which is particularly useful in the context of antitumor activity.

Comparison with Similar Compounds

Research Findings and Implications

  • Electronic Effects : The thiophen-2-yl group’s electron-rich nature may enhance charge-transfer interactions in materials science applications, contrasting with the electron-withdrawing methoxyphenyl group in ethyl analogs .
  • Synthetic Challenges : Achieving high enantiomeric purity in the target compound may require chiral catalysts or resolution techniques, as demonstrated for malonates .

Biological Activity

(E)-methyl 2-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)benzoate is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that allow for diverse biological interactions. This article explores its biological activities, including anticancer, antimicrobial, and antioxidant properties, supported by data tables and recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H14N2O3S2C_{22}H_{14}N_{2}O_{3}S_{2}, with a molecular weight of 418.49 g/mol. The compound features multiple functional groups that contribute to its biological activity, including a cyano group and thiophene and thiazole rings.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a compound structurally similar to this one demonstrated cytotoxic effects against liver and breast carcinoma cell lines. The IC50 values observed were notably low, indicating strong antiproliferative effects. Specific findings include:

CompoundCell LineIC50 (µM)Reference
OSe 14HepG23.57 ± 0.1
OSe 14MCF7<10

These results suggest that the compound could be a lead candidate for developing new cancer therapeutics.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. In vitro assays revealed significant activity against various microbial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that the compound exhibits comparable efficacy to standard antibiotics.

Microbial StrainMIC (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli30
Candida albicans20

These findings support the potential use of this compound in treating infections caused by resistant strains.

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. The compound has been evaluated for its ability to scavenge free radicals using assays such as DPPH and ABTS. Results showed high radical scavenging activity, comparable to known antioxidants like vitamin C.

Assay TypeScavenging Activity (%)Reference
DPPH95
ABTS92

These results indicate that the compound may play a role in protective health strategies against oxidative damage.

The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets. The cyano group acts as an electrophile, while the aromatic rings can participate in π–π stacking interactions with amino acids in proteins, modulating their activity. This interaction profile suggests potential pathways for therapeutic action against cancer and microbial infections.

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